N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3 and its molecular weight is 460.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist explored for insomnia treatment. The compound undergoes extensive metabolism, with the majority excreted via feces and minor amounts through urine. Its principal circulating components in plasma are SB-649868 and its metabolite, M98, resulting from oxidation of the benzofuran ring and subsequent rearrangement. The study reveals insights into the drug's metabolic pathways, crucial for understanding its pharmacokinetics and pharmacodynamics (Renzulli et al., 2011).
Antimicrobial Screening
Compounds integrating pyrazole and benzofuran moieties have shown promising results in antimicrobial screening. The synthesis and characterization of compounds with these moieties have been studied, exhibiting significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings highlight the potential of these compounds in antimicrobial therapy (Idrees et al., 2020), (Mekky & Sanad, 2020), (Idrees, Kola, & Siddiqui, 2019).
Molecular Interaction and Structure-Activity Relationship
The molecular interaction of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor, has been a subject of research. Structural analogues of these compounds show potent and selective antagonistic properties. Studies involving conformational analysis, superimposition models, and 3D-QSAR models have provided insights into the binding interactions and steric effects of these compounds on receptors. This research is pivotal for drug design and understanding receptor-ligand interactions (Shim et al., 2002).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-30-22(15-21(29-30)18-6-8-20(27)9-7-18)25(32)28-16-17-10-12-31(13-11-17)26(33)24-14-19-4-2-3-5-23(19)34-24/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNUDVVPHFVPER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.